3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Dopamine D4 Receptor GPCR Binding Neuropharmacology

This N-phenylpiperazine benzamide is a structurally minimalist baseline compound for CNS-targeted screening. Its unsubstituted terminal phenyl ring and propyl linker make it an ideal reference for dopamine D₄/D₂/D₃ selectivity SAR studies. Unlike substituted analogs, its plain phenylpiperazine scaffold avoids confounding electronic effects, enabling clean additive SAR campaigns. Use for radioligand displacement assays, microsomal stability benchmarking, and late-stage diversification via halogenation or bioconjugation. Predicted D₄ Ki: 5–20 nM range.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1049374-62-0
Cat. No. B2538281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
CAS1049374-62-0
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O2/c1-26-20-10-5-7-18(17-20)21(25)22-11-6-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25)
InChIKeyWPIRUFCTOZEQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049374-62-0): Structural Identity and Pharmacophore Class for CNS Research Procurement


3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049374-62-0) is a synthetic small molecule (MW ≈353.5 g/mol, C₂₁H₂₇N₃O₂) belonging to the N-phenylpiperazine benzamide class . Its architecture—a 3‑methoxybenzamide core tethered via a propyl linker to a 4‑phenylpiperazine moiety—conforms to a well‑characterized pharmacophore for dopamine D₄ and serotonin 5‑HT₁A receptors [1]. While direct primary bioactivity data for this precise compound remain absent from the peer‑reviewed literature, its structural homology to extensively studied analogs (e.g., PB12 and CHEMBL357448) positions it as a rational candidate for CNS target‑focused screening libraries [2].

Why 3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Cannot Be Assumed Interchangeable with Other Benzamide‑Piperazines


The N‑phenylpiperazine benzamide scaffold exhibits extreme sensitivity to three structural variables: (i) the nature of the aryl substituent on the piperazine ring, (ii) the length of the alkyl linker between the amide nitrogen and the piperazine, and (iii) the position of the methoxy group on the benzamide ring. Published structure–activity relationship (SAR) campaigns demonstrate that shifting the methoxy group from the 3‑ to the 4‑position of the benzamide, or replacing the terminal phenyl group with a 4‑chlorophenyl or 2‑methoxyphenyl, can alter dopamine D₄ receptor affinity by more than 100‑fold [1]. Consequently, generic substitution of 3‑methoxy‑N‑[3‑(4‑phenylpiperazin‑1‑yl)propyl]benzamide with a seemingly similar analog—even one differing by a single chlorine atom—may result in a completely divergent receptor selectivity profile and invalidate a screening campaign [2].

Quantitative Differentiation Evidence: 3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide vs. Closest Structural Analogs


D₄ Dopamine Receptor Affinity: Expected Binding and Differentiation from the 2‑Methoxyphenyl Analog

No direct D₄ binding data exist for the target compound. However, the closest commercially characterized analog—3‑methoxy‑N‑{3‑[4‑(2‑methoxyphenyl)‑piperazin‑1‑yl]‑propyl}‑benzamide (CHEMBL357448)—displays a Ki of 1.80 nM at human D₄ receptors, measured by [³H]spiroperidol displacement [1]. The target compound differs solely by the absence of the ortho‑methoxy group on the terminal phenyl ring. SAR from the PB12 series demonstrates that removing an electron‑withdrawing para‑chloro substituent (converting 4‑Cl‑phenyl to phenyl) reduces D₄ affinity by approximately 3‑ to 10‑fold [2]. Based on this class‑level trend, the target compound is predicted to exhibit D₄ Ki in the range of 5–20 nM—a physiochemically meaningful binding window that differs from the ultra‑high affinity (Ki 1.80 nM) of the 2‑methoxyphenyl comparator [1][2].

Dopamine D4 Receptor GPCR Binding Neuropharmacology

5‑HT₁A Serotonin Receptor Affinity: Predicted Profile Relative to the 4‑Chlorophenyl Analog

The 2‑methoxyphenyl analog (CHEMBL357448) exhibits a 5‑HT₁A Ki of 19.8 nM in rat hippocampal membranes, alongside a D₄ Ki of 1.80 nM, yielding a D₄/5‑HT₁A selectivity ratio of approximately 11‑fold [1]. The 4‑chlorophenyl analog (CHEMBL92713) is annotated as a 5‑HT₁A ligand in the GLASS GPCR database, though quantitative Ki data are not publicly curated [2]. Removing the ortho‑methoxy or para‑chloro group (as in the target compound) is expected to reduce steric bulk and electron density on the terminal aromatic ring, potentially shifting the D₄/5‑HT₁A selectivity ratio relative to these substituted analogs [3]. The target compound therefore offers a structurally simpler phenylpiperazine baseline for probing the contribution of aryl substituents to 5‑HT₁A versus D₄ selectivity.

Serotonin 5-HT1A Receptor CNS Receptor Screening GPCR Pharmacology

Linker‑Length Differentiation: Propyl vs. Ethyl Spacer Impacts D₄ Affinity Profile

The target compound incorporates a propyl (–CH₂CH₂CH₂–) linker between the amide nitrogen and the piperazine ring, whereas the prototypical D₄ probe PB12 (N‑[2‑[4‑(4‑chlorophenyl)piperazin‑1‑yl]ethyl]‑3‑methoxybenzamide) employs an ethyl (–CH₂CH₂–) linker [1]. The PB12 series established that linker elongation from ethyl to propyl systematically modulates D₄ affinity and D₄/D₂ selectivity [2]. Although PB12 itself achieves an IC₅₀ of 0.057 nM at D₄, its ethyl‑linked architecture imposes conformational constraints distinct from the propyl‑linked target compound [1]. The target compound's three‑carbon linker provides greater conformational flexibility around the piperazine–benzamide hinge, which may translate to distinct receptor‑binding kinetics and off‑rate profiles compared to ethyl‑linked analogs. No head‑to‑head data are available.

Structure-Activity Relationship Linker Optimization Dopamine D4 Selectivity

Prioritized Application Scenarios for 3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Based on Differential Evidence


D₂‑Like Receptor Subtype Selectivity Screening Panels

Use as a structurally minimalist phenylpiperazine benzamide reference compound to probe the contribution of aryl substituents to D₄/D₂/D₃ selectivity in radioligand displacement assays. The absence of electron‑withdrawing or electron‑donating groups on the terminal phenyl ring makes it an ideal baseline for additive SAR studies, with predicted D₄ Ki in the 5–20 nM range [1].

Pharmacokinetic Comparator for Propyl‑Linked CNS Candidates

Employ as a tool compound in microsomal stability and brain penetration studies to benchmark the PK properties conferred by the propyl linker and unsubstituted phenylpiperazine relative to ethyl‑linked analogs such as PB12 [2]. The propyl spacer and moderate predicted logP may offer differentiated metabolic stability profiles.

5‑HT₁A Cross‑Reactivity Assessment in Antipsychotic Screening Cascades

Include in screening panels aimed at identifying D₄‑preferential ligands with minimized serotonergic off‑target activity. Based on class‑level inference from CHEMBL357448 (5‑HT₁A Ki = 19.8 nM), the target compound may exhibit a distinct D₄/5‑HT₁A selectivity signature relative to analogs bearing polar aryl substituents [3].

Chemical Biology Probe Development via Late‑Stage Functionalization

Leverage the unsubstituted terminal phenyl ring as a synthetic handle for late‑stage diversification (e.g., halogenation, bioconjugation) to generate focused libraries for D₄ receptor target engagement studies, using the affinity data from CHEMBL92713 (D₄ Ki = 5.40 nM) as a benchmark for the 4‑chlorophenyl derivative [4].

Quote Request

Request a Quote for 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.